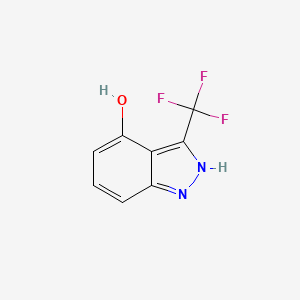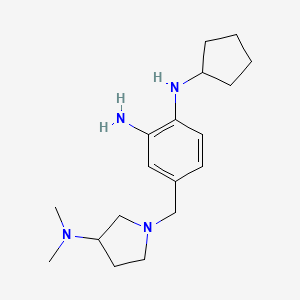
N1-Cyclopentyl-4-((3-(dimethylamino)pyrrolidin-1-yl)methyl)benzene-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-Cyclopentyl-4-((3-(dimethylamino)pyrrolidin-1-yl)methyl)benzene-1,2-diamine is an organic compound that belongs to the class of benzene derivatives This compound is characterized by the presence of a cyclopentyl group, a dimethylamino group, and a pyrrolidine ring attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclopentyl-4-((3-(dimethylamino)pyrrolidin-1-yl)methyl)benzene-1,2-diamine typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the dimethylamino group. The cyclopentyl group is then attached to the benzene ring through a series of substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
N1-Cyclopentyl-4-((3-(dimethylamino)pyrrolidin-1-yl)methyl)benzene-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
科学的研究の応用
N1-Cyclopentyl-4-((3-(dimethylamino)pyrrolidin-1-yl)methyl)benzene-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N1-Cyclopentyl-4-((3-(dimethylamino)pyrrolidin-1-yl)methyl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
N-(4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]carbonyl}phenyl)-5: Another benzene derivative with similar structural features.
Imidazole-containing compounds: Known for their antimicrobial potential and structural similarity.
Uniqueness
N1-Cyclopentyl-4-((3-(dimethylamino)pyrrolidin-1-yl)methyl)benzene-1,2-diamine stands out due to its unique combination of a cyclopentyl group, a dimethylamino group, and a pyrrolidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
1956310-48-7 |
|---|---|
分子式 |
C18H30N4 |
分子量 |
302.5 g/mol |
IUPAC名 |
1-N-cyclopentyl-4-[[3-(dimethylamino)pyrrolidin-1-yl]methyl]benzene-1,2-diamine |
InChI |
InChI=1S/C18H30N4/c1-21(2)16-9-10-22(13-16)12-14-7-8-18(17(19)11-14)20-15-5-3-4-6-15/h7-8,11,15-16,20H,3-6,9-10,12-13,19H2,1-2H3 |
InChIキー |
WCOFZFLQRCVIEH-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1CCN(C1)CC2=CC(=C(C=C2)NC3CCCC3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


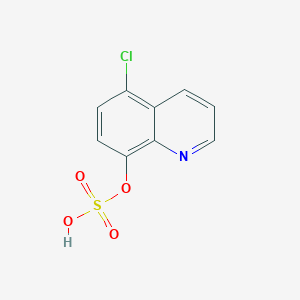
![Methyl (2S)-2-[(5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonyl)amino]-3-hydroxy-propanoate](/img/structure/B12847722.png)
![5-[4-(Benzyloxy)phenyl]-1H-indole-2,3-dione](/img/structure/B12847729.png)
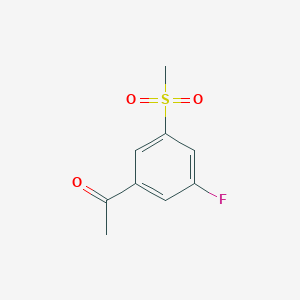
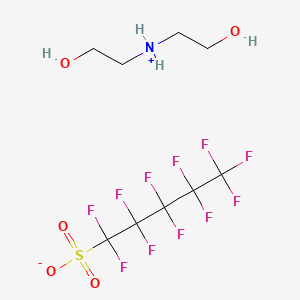
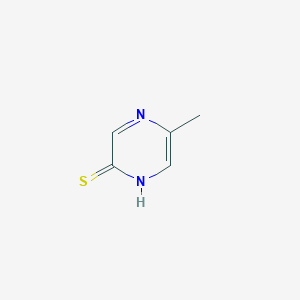


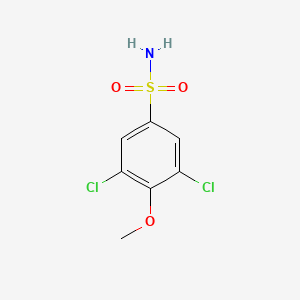
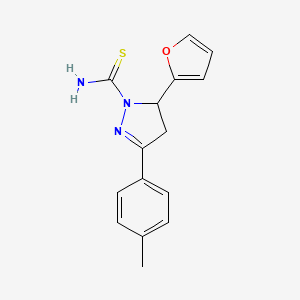
![2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid amide](/img/structure/B12847781.png)
![N-benzhydryl-N-phenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12847786.png)
